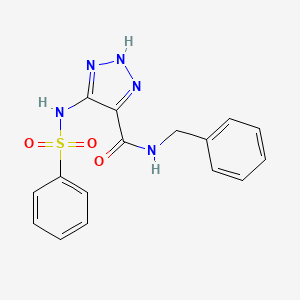
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a dihydroquinoline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the nitrophenyl group: This step can be carried out via nitration of the phenyl group using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydroquinoline moiety can interact with biological receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks the trimethyl groups.
4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks both the nitrophenyl and trimethyl groups.
Uniqueness
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to the presence of both the nitrophenyl and trimethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile compound in various scientific research applications.
属性
分子式 |
C25H25N3O3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c1-24(2)17-25(3,18-9-5-4-6-10-18)21-11-7-8-12-22(21)27(24)23(29)26-19-13-15-20(16-14-19)28(30)31/h4-16H,17H2,1-3H3,(H,26,29) |
InChI 键 |
QVFYVCAGWBSPIF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B14962192.png)
![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962203.png)
![2-(2-chlorophenoxy)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14962209.png)
![6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962219.png)

![2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962248.png)
![3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14962252.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B14962254.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962259.png)
![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![(2E)-3-(4-methylphenyl)-1-[2,2,4-trimethyl-4-(4-nitrophenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B14962268.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14962281.png)
